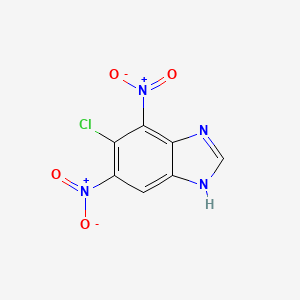

5-chloro-4,6-dinitro-1H-benzimidazole

CAS No.: 32046-82-5

Cat. No.: VC18741430

Molecular Formula: C7H3ClN4O4

Molecular Weight: 242.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32046-82-5 |

|---|---|

| Molecular Formula | C7H3ClN4O4 |

| Molecular Weight | 242.57 g/mol |

| IUPAC Name | 5-chloro-4,6-dinitro-1H-benzimidazole |

| Standard InChI | InChI=1S/C7H3ClN4O4/c8-5-4(11(13)14)1-3-6(10-2-9-3)7(5)12(15)16/h1-2H,(H,9,10) |

| Standard InChI Key | RBBXTOQTGWZOAU-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])N=CN2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Chloro-4,6-dinitro-1H-benzimidazole is defined by the molecular formula C₇H₃ClN₄O₄ and a molecular weight of 242.57 g/mol . Its IUPAC name, 5-chloro-4,6-dinitro-1H-benzimidazole, reflects the substitution pattern on the benzimidazole ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 32046-82-5 | |

| Density | 1.855 g/cm³ | |

| Boiling Point | 563.7°C at 760 mmHg | |

| LogP (Partition Coefficient) | 3.079 | |

| SMILES | C1=C2C(=C(C(=C1N+[O-])Cl)N+[O-])N=CN2 |

The compound’s planar structure facilitates π-π stacking interactions, enhancing its binding affinity to biological targets .

Spectroscopic Confirmation

Structural validation employs:

-

Infrared Spectroscopy (IR): Peaks at 1,540 cm⁻¹ and 1,350 cm⁻¹ confirm nitro group stretching vibrations, while a band near 750 cm⁻¹ corresponds to C-Cl bonds.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 8.2–8.5 ppm (aromatic protons) and δ 13.2 ppm (imidazole NH) align with benzimidazole derivatives .

Synthetic Methodologies

Diazotization and Chlorination

A pivotal synthesis route involves diazotization of 2-amino-5,6-dichlorobenzimidazole (37) using tert-butyl nitrite in acetonitrile, followed by chlorination with copper chloride to yield 2,5,6-trichlorobenzimidazole (38a) . Subsequent silylation with N,O-bis(trimethylsilyl)acetamide (BSA) and ribosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (61) produces intermediates like 40a, which are deprotected to isolate the final compound .

Key Reaction Steps:

-

Diazotization:

-

Silylation and Ribosylation:

Alternative Pathways

For analogs like 5,6-dichloro-2-iodobenzimidazole (4d), Sandmeyer reactions face challenges, prompting the use of tert-butyl nitrite in diiodomethane to introduce iodine at position 2 . This method avoids competing nitration, achieving a 63% yield .

Biological Activities and Mechanisms

Antimicrobial Efficacy

5-Chloro-4,6-dinitro-1H-benzimidazole exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to ciprofloxacin (32–64 µg/mL) . Nitro groups undergo intracellular reduction to nitro radicals, generating reactive oxygen species (ROS) that disrupt microbial DNA and enzymes .

Comparative Activity Table:

| Pathogen | MIC (µg/mL) | Reference Drug (MIC) |

|---|---|---|

| S. aureus (MRSA) | 32 | Ciprofloxacin (32) |

| Bacillus cereus | 64 | Amphotericin B (64) |

Stability and Pharmacokinetics

Physicochemical Stability

The compound is stable under standard conditions but degrades in the presence of strong reducing agents (e.g., NaBH₄), necessitating storage in inert atmospheres. Its lipophilicity (LogP = 3.079) suggests moderate blood-brain barrier permeability, while a polar surface area (PSA) of 120.32 Ų limits oral bioavailability .

Metabolic Pathways

Hepatic metabolism involves nitro-reductase-mediated conversion to amine derivatives, which are excreted renally . Preclinical studies recommend prodrug formulations to enhance solubility and reduce off-target effects.

Applications and Future Directions

Therapeutic Development

Ongoing research explores its utility in:

-

Antimicrobial Coatings: Impregnated into medical devices to prevent biofilm formation .

-

Combination Therapies: Synergistic use with β-lactam antibiotics to overcome resistance .

Structural Optimization

Efforts to improve efficacy focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume